molecular formula C10H10FNO3 B8295485 2-Cyclopropylmethoxy-4-fluoro-1-nitrobenzene

2-Cyclopropylmethoxy-4-fluoro-1-nitrobenzene

Cat. No. B8295485
M. Wt: 211.19 g/mol
InChI Key: KSDOJCYMONFOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylmethoxy-4-fluoro-1-nitrobenzene is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropylmethoxy-4-fluoro-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylmethoxy-4-fluoro-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-fluoro-1-nitrobenzene

InChI

InChI=1S/C10H10FNO3/c11-8-3-4-9(12(13)14)10(5-8)15-6-7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

KSDOJCYMONFOCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclopropylmethanol (15 g, 207 mmol) was added to a stirred suspension of NaH (60% in mineral oil, 8.37 g) in 200 mL THF over 15 min at 0° C. under nitrogen. The reaction mixture was allowed to warm to room temperature and stirred for 1 h. A solution of 2,4-difluoro-1-nitrobenzene (30 g, 187 mmol) in 200 mL THF was added drop wise at 0° C. The reaction mixture was stirred at 0° C. for 2 h and then poured into ice water. The reaction mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over MgSO4 and concentrated under reduced pressure to give 22.0 g of product as orange oil (86%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

Cyclopropyl methanol (15 g, 207 mmol) was added to a stirred suspension of NaH (60% in mineral oil, 8.37 g) in 200 mL THF over a period of 15 min at 0° C. under an atmosphere of nitrogen. The reaction mixture was allowed to warm to room temperature and stirred for 1 h at RT. The mixture was cooled to 0° C. and a solution of 2,4-difluoro-1-nitrobenzene (30 g, 187 mmol) in 200 mL THF was added in a drop wise manner. The reaction mixture was stirred at 0° C. for 2 h and then poured onto ice water. The mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over MgSO4 and concentrated under reduced pressure to give 22.0 g of 2-(cyclopropylmethoxy)-4-fluoro-1-nitrobenzene as an orange oil (86%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.